2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an arylboronic ester derivative featuring a benzaldehyde core substituted with a methyl group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 6. This compound is part of a broader class of arylboronates widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl structures, which are pivotal in pharmaceuticals, agrochemicals, and materials science .
The methyl substituent at position 2 introduces steric and electronic effects that modulate reactivity, while the boronate group at position 6 enables participation in transition-metal-catalyzed coupling reactions. Such derivatives are typically synthesized via Miyaura borylation, where palladium catalysts facilitate the introduction of the boronate group .
Properties
Molecular Formula |
C14H19BO3 |
|---|---|
Molecular Weight |
246.11 g/mol |
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C14H19BO3/c1-10-7-6-8-12(11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 |
InChI Key |
MSQROOKVOOEYLS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)C=O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling with Bis(pinacolato)Diboron
The most widely reported method involves the palladium-catalyzed borylation of 2-methyl-6-bromobenzaldehyde using bis(pinacolato)diboron (B₂Pin₂).
Procedure :
A mixture of 2-methyl-6-bromobenzaldehyde (10 mmol), B₂Pin₂ (12 mmol), potassium acetate (40 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (0.5 mol%) in anhydrous 1,4-dioxane is heated to 85°C under nitrogen for 12 hours. Post-reaction, the solvent is removed under reduced pressure, and the crude product is purified via column chromatography (petroleum ether:CH₂Cl₂ = 3:1) to yield the title compound in 86% isolated yield.
Key Data :
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with B₂Pin₂ and reductive elimination to form the C–B bond. The electron-withdrawing aldehyde group at the 1-position directs boronation to the 6-position via resonance stabilization of the transition state.
Alternative Synthetic Pathways
Directed Ortho-Metalation (DoM) Strategy
A less common approach employs directed ortho-metalation of 2-methylbenzaldehyde derivatives.
Procedure :
2-Methylbenzaldehyde is treated with LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with triisopropyl borate. Subsequent transesterification with pinacol affords the target compound. While this method avoids transition metals, yields are lower (45–55%) due to competing side reactions at the aldehyde group.
Miyaura Borylation of Trifluoroborate Salts
Recent advances utilize potassium 2-methyl-6-(trifluoroborate)benzaldehyde as a precursor. Reaction with pinacol in acidic methanol provides the boronic ester in 72% yield. This method offers improved solubility but requires pre-synthesis of the trifluoroborate salt.
Reaction Optimization and Scalability
Catalyst Loading Studies
Reducing Pd(dppf)Cl₂ loading to 0.2 mol% decreases costs without compromising yield (83% at 0.2 mol% vs. 86% at 0.5 mol%). Higher loadings (>1 mol%) promote decomposition of the aldehyde moiety.
Solvent Effects
Replacing dioxane with toluene increases reaction time to 18 hours but improves selectivity for large-scale batches (>100 g). Ethanol/water mixtures are unsuitable due to aldehyde hydration.
Temperature Control
Maintaining temperatures below 90°C prevents deboronation, while exceeding 100°C leads to tar formation. Microwave-assisted synthesis at 120°C reduces time to 2 hours but requires specialized equipment.
Characterization and Quality Control
Spectroscopic Data
Purity Analysis
HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity when using Pd(dppf)Cl₂. Residual palladium levels are <5 ppm by ICP-MS, meeting pharmaceutical guidelines.
Industrial Applications and Case Studies
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate.
Major Products Formed
Oxidation: 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Biaryl compounds with various substituents.
Scientific Research Applications
Organic Synthesis
Versatile Building Block
The compound serves as a crucial building block in organic synthesis. Its boron-containing structure allows for the formation of complex molecules, making it particularly useful in the pharmaceutical industry for developing new drug candidates. Its ability to facilitate various reactions enhances the efficiency of synthesizing intricate organic compounds .
Drug Development
Enhancing Solubility and Stability
In drug development, 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is employed to improve the solubility and stability of pharmaceutical formulations. The unique properties of the dioxaborolane moiety contribute to the development of effective medications by allowing better interaction with biological systems .
Materials Science
Advanced Materials Creation
This compound is utilized in materials science for creating advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications that require durable and high-performance materials. The incorporation of this compound into material formulations can enhance their mechanical properties and resistance to environmental degradation .
Bioconjugation Techniques
Facilitating Biomolecule Attachment
In biotechnology, 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is vital for research in diagnostics and therapeutic development as it aids in creating targeted delivery systems for drugs and imaging agents .
Environmental Chemistry
Sustainable Practices Development
The compound also plays a role in environmental chemistry by contributing to the development of environmentally friendly chemical processes. Its use in sustainable practices can lead to greener methodologies in various industrial applications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex organic molecules |
| Drug Development | Improves solubility and stability of pharmaceuticals |
| Materials Science | Used in creating advanced materials like polymers |
| Bioconjugation | Attaches biomolecules for diagnostics and therapeutics |
| Environmental Chemistry | Aids in developing sustainable chemical processes |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in various applications:
- Fluorescent Probes Development : Research has shown that derivatives of this compound can be utilized to create fluorescent probes for biological imaging. These probes enable real-time visualization of cellular processes .
- Catalytic Applications : The compound has been investigated as a catalyst in several chemical reactions. Its ability to enhance reaction efficiency and selectivity is critical for industrial applications where precision is necessary .
- Therapeutic Potential : Studies focusing on enzyme inhibition have explored how this compound can be integrated into new drug designs targeting specific biological pathways relevant to diseases such as Type 2 Diabetes Mellitus and Alzheimer's Disease .
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its reactivity as a boronic ester and an aldehyde. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The aldehyde group can undergo nucleophilic addition reactions, further expanding its utility in synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs, emphasizing structural variations, physicochemical properties, and applications.
Table 1: Comparative Analysis of Arylboronate Benzaldehyde Derivatives
*Hypothetical molecular formula and weight inferred from analogs.
Key Differences and Implications:
Boronate position: Derivatives with boronate at position 4 (e.g., CAS 128376-64-7) exhibit distinct regioselectivity in Suzuki reactions compared to position 6 analogs .
Steric Hindrance :
- The methyl group in the target compound introduces steric bulk near the boronate moiety, which may reduce coupling efficiency with sterically demanding substrates compared to less hindered analogs like 4-boronate benzaldehyde .
Applications :
- Fluoro-substituted derivatives (e.g., 2-fluoro-6-boronate benzaldehyde) are employed in fluorescent probes due to their ability to modulate electronic transitions .
- Methoxy-substituted analogs (e.g., 2,4-dimethoxy-6-boronate benzaldehyde) serve as intermediates in drug synthesis, where methoxy groups enhance solubility or binding affinity .
Research Findings and Functional Insights
- Suzuki-Miyaura Coupling : Arylboronates like the target compound are pivotal in forming carbon-carbon bonds. The methyl group’s electron-donating nature may slow oxidative addition steps in palladium-catalyzed reactions compared to electron-deficient analogs, but this can be mitigated using optimized catalysts (e.g., Pd(PPh₃)₄) .
- Sensor Materials : Boronate-containing benzaldehydes are precursors for conjugated polymers used in chemical sensors. The methyl group’s steric effects could influence polymer morphology and fluorescence quenching efficiency .
- Stability and Handling : Like most boronate esters, the target compound is moisture-sensitive. Safety data for analogs (e.g., 2,4-dimethoxy derivative) recommend storage under inert atmospheres and avoidance of protic solvents .
Biological Activity
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and anticancer activities, along with relevant case studies and research findings.
- Molecular Formula : C₁₄H₁₈BNO₃
- Molecular Weight : 259.11 g/mol
- CAS Number : 1408089-23-5
Antibacterial Activity
Recent studies have indicated that compounds similar to 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibit significant antibacterial properties. Notably, derivatives have shown effectiveness against multidrug-resistant strains of bacteria.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various derivatives for their antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The most promising compound demonstrated a minimum inhibitory concentration (MIC) of 0.5–1.0 μg/mL against resistant strains of M. tuberculosis .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound 24 | 0.5–1.0 | H37Rv (MDR) |
| Compound 35 | 0.25–1.0 | MRSA |
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Research indicates that borylated compounds can inhibit cancer cell proliferation through various mechanisms.
Case Study:
In a study focusing on HepG2 liver tumor cells, a derivative of this compound was found to reduce cell viability to less than 20% at a concentration of 20 mg/L after 48 hours of incubation . The study highlights the compound's capability to induce cytotoxicity in cancer cells.
| Cell Line | Concentration (mg/L) | Viability (%) |
|---|---|---|
| HepG2 | 20 | <20 |
The biological activity of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit glycosidases and other enzymes critical for bacterial survival and cancer cell proliferation .
- Covalent Bond Formation : The presence of boron in the structure allows for covalent interactions with target proteins, enhancing the efficacy against resistant pathogens .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of a benzaldehyde precursor. For example, a palladium-catalyzed reaction between a halogenated benzaldehyde derivative (e.g., 6-bromo-2-methylbenzaldehyde) and bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., dioxane/water, 80–100°C) yields the boronate ester. Purification involves column chromatography with solvents like petroleum ether:ethyl acetate (7:3) to isolate the product .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Characterization relies on:
- ¹H/¹³C NMR : Peaks at δ ~9.8 ppm (aldehyde proton), δ ~1.3 ppm (pinacol methyl groups), and aromatic protons (δ 7.0–8.0 ppm) confirm functionality .
- HRMS : Exact mass analysis (e.g., [M+H]+) ensures molecular formula consistency .
- Elemental Analysis : Matches calculated C, H, and B percentages .
Q. What solvents and conditions are optimal for storing this boronate ester?
- Methodological Answer : The compound is moisture-sensitive. Store under inert gas (N₂/Ar) at 0–6°C in anhydrous solvents (e.g., THF, DCM). Degradation is monitored via periodic NMR to detect aldehyde oxidation or boronate hydrolysis .
Advanced Research Questions
Q. How does steric hindrance from the methyl and pinacol groups influence its reactivity in cross-coupling reactions?
- Methodological Answer : The ortho-methyl group and bulky pinacol moiety reduce coupling efficiency by ~20–30% compared to unsubstituted analogs. Kinetic studies (e.g., monitoring reaction progress via HPLC) show slower oxidative addition with aryl halides. Mitigation strategies include using electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures (100–120°C) .
Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in ¹H NMR aromatic splitting patterns (e.g., singlet vs. doublet for aldehyde protons) arise from solvent polarity or trace water. Standardization using deuterated DMSO (d₆-DMSO) at 500 MHz resolves ambiguities. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping peaks .
Q. How can computational modeling (DFT) predict its reactivity in multicomponent reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize geometry and calculate frontier molecular orbitals. The LUMO (-2.1 eV) localizes on the aldehyde, favoring nucleophilic attacks (e.g., in Knoevenagel condensations). Compare with experimental yields (e.g., 65–76% in Debus-Radziszewski reactions) to validate predictions .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Poor crystallinity due to flexible pinacol groups requires vapor diffusion (e.g., hexane into DCM) or low-temperature crystallization (-20°C). SHELXL refinement often reveals disordered boronate moieties; partial occupancy modeling or twinning corrections (SHELXE) improve R-factors (<0.05) .
Q. How is this compound utilized in synthesizing fluorescent probes or optoelectronic materials?
- Methodological Answer : As a building block for two-photon probes, it participates in aldol condensations with electron-deficient fluorophores (e.g., naphthalene derivatives). In OLEDs, Suzuki coupling with thiophene-carbaldehydes forms conjugated polymers. Monitor photophysical properties (e.g., λₑₘ = 450–600 nm) via fluorescence spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
